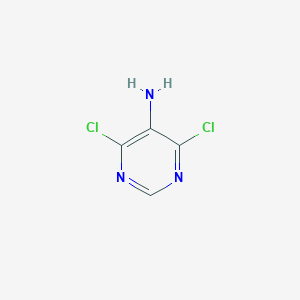

4,6-Dichloropyrimidin-5-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dichloropyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c5-3-2(7)4(6)9-1-8-3/h1H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGDWBHWHVHOAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063850 | |

| Record name | 5-Pyrimidinamine, 4,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5413-85-4 | |

| Record name | 5-Amino-4,6-dichloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5413-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinamine, 4,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005413854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-4,6-dichloropyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Pyrimidinamine, 4,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Pyrimidinamine, 4,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloropyrimidin-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4,6-Dichloropyrimidin-5-amine" synthesis from 5-aminopyrimidine-4,6-diol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4,6-Dichloropyrimidin-5-amine from its precursor, 5-aminopyrimidine-4,6-diol. This transformation is a critical step in the synthesis of various pharmaceutically active compounds. The primary method for this conversion involves a chlorination reaction, typically employing phosphorus oxychloride (POCl₃) as the chlorinating agent. The presence of a tertiary amine base is often utilized to facilitate the reaction and scavenge the HCl byproduct.

Reaction Principle

The core of the synthesis is a nucleophilic substitution reaction where the hydroxyl groups of 5-aminopyrimidine-4,6-diol are replaced by chlorine atoms. Phosphorus oxychloride is a common and effective reagent for this type of transformation on pyrimidine (B1678525) rings. The reaction mechanism generally involves the formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion.

Experimental Protocols

The following protocol is a synthesized methodology based on established procedures for the chlorination of analogous hydroxypyrimidines. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials and Reagents:

-

5-aminopyrimidine-4,6-diol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline or Triethylamine

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a slurry of 5-aminopyrimidine-4,6-diol and phosphorus oxychloride is prepared. For every mole of the diol, a molar ratio of 3.4:1 to 4.2:1 of phosphorus oxychloride is recommended.[1]

-

Heating: The slurry is heated to a reaction temperature between 55°C and 68°C.[1] Temperatures above 90°C may lead to increased side reactions and a decrease in yield, while temperatures below 40°C can result in an unacceptably slow reaction rate.[1]

-

Addition of Base: An acid-removing agent, such as N,N-dimethylaniline or triethylamine, is added to the heated slurry either continuously or in small increments.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Upon completion, the reaction mixture is cooled to room temperature and then carefully and slowly poured onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas.

-

Extraction: The aqueous mixture is neutralized with a saturated sodium bicarbonate solution and then extracted multiple times with dichloromethane.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Solvent Removal and Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the chlorination of structurally similar aminohydroxypyrimidines, providing a valuable reference for optimizing the synthesis of this compound.

| Starting Material | Chlorinating Agent | Base | Temperature (°C) | Yield (%) | Reference |

| 2-amino-4,6-dihydroxypyrimidine | POCl₃ | N,N-dimethylaniline | 55-68 | Not specified | [1] |

| 2,5-diaminopyrimidine-4,6-diol | POCl₃/diethylaniline | Diethylaniline | Not specified | Poor | |

| 5-substituted 2-amino-4,6-dihydroxypyrimidines | Vilsmeier-Haack Reagent | Not applicable | Not specified | High | [2] |

Visualizing the Process

To further clarify the synthesis, the following diagrams illustrate the chemical reaction pathway and a typical experimental workflow.

Caption: Chemical transformation from 5-aminopyrimidine-4,6-diol to this compound.

Caption: Step-by-step experimental workflow for the synthesis.

References

A Technical Guide to the Spectroscopic Analysis of 4,6-Dichloropyrimidin-5-amine

This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dichloropyrimidin-5-amine, a key intermediate in pharmaceutical and chemical synthesis. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and illustrates the analytical workflow.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Molecular Formula: C₄H₃Cl₂N₃ Molecular Weight: 163.99 g/mol [1][2]

Mass spectrometry data reveals the mass-to-charge ratio of the parent molecule and its fragments, confirming the molecular weight.

| m/z | Relative Intensity (%) | Fragment |

| 165 | ~65% | [M+2]⁺ (isotope peak) |

| 163 | 100% | [M]⁺ (molecular ion)[2][3] |

| 128 | ~30% | [M-Cl]⁺ |

| 101 | ~25% | [M-Cl-HCN]⁺ |

| 100 | ~18% | [C₃HClN₂]⁺ |

| 75 | ~8% | [C₂Cl]⁺ |

| 66 | ~20% | [C₂H₂N₂]⁺ |

Table 1: Key mass spectrometry fragmentation data for this compound. Data is aggregated from multiple sources and typical fragmentation patterns.

The infrared spectrum provides information about the functional groups present in the molecule. The data presented below is for the condensed phase.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3470 | Strong | N-H Asymmetric Stretch |

| 3390 | Medium | N-H Symmetric Stretch |

| 1650 | Strong | NH₂ Scissoring |

| ~1600-1450 | Medium-Strong | C=C and C=N Stretching |

| ~1200-1000 | Strong | C-N Stretching |

| ~800-600 | Strong | C-Cl Stretching |

Table 2: Characteristic infrared absorption bands for this compound.

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within the molecule.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | Pyrimidine C2-H |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

Table 3: ¹H NMR spectroscopic data for this compound. The broadness of the amine peak is due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C4/C6 (attached to Cl) |

| ~152 | C2 |

| ~125 | C5 (attached to NH₂) |

Table 4: ¹³C NMR spectroscopic data for this compound.

Experimental Protocols

The following protocols are generalized procedures for obtaining the spectroscopic data presented above.

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer.

-

Sample Introduction: A small amount of the solid sample is introduced directly into the ion source.

-

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) to generate positively charged molecular ions and fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion, and the data is plotted as a spectrum of relative abundance versus m/z.

For solid samples, the KBr pellet or thin solid film method is commonly employed.[4][5]

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.[5]

-

The mixture is finely ground to a homogenous powder.

-

The powder is then pressed under high pressure in a die to form a transparent or translucent pellet.

-

-

Sample Preparation (Thin Solid Film Method):

-

A small amount of the solid sample (around 50 mg) is dissolved in a volatile solvent like methylene (B1212753) chloride or acetone.[4]

-

A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[4]

-

The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[4]

-

-

Data Acquisition:

-

A background spectrum of the empty spectrometer (or the pure KBr pellet/salt plate) is recorded.

-

The sample is placed in the instrument's sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

NMR spectra are recorded on a high-field NMR spectrometer.

-

Sample Preparation:

-

Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added.[6]

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

-

For ¹³C NMR, similar pulse sequences are used, often with proton decoupling to simplify the spectrum.

-

-

Data Processing:

-

The FID is converted into a spectrum using a Fourier transform.

-

The spectrum is phased, baseline-corrected, and the chemical shifts are referenced to the internal standard.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

A generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. 5-Amino-4,6-dichloropyrimidine [webbook.nist.gov]

- 2. 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Amino-4,6-dichloropyrimidine(5413-85-4) MS [m.chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. ijesrr.org [ijesrr.org]

The Strategic Utility of 4,6-Dichloropyrimidin-5-amine in Modern Purine Synthesis: A Technical Guide for Drug Discovery

For Immediate Release

In the landscape of modern medicinal chemistry and drug development, the strategic selection of precursors is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the myriad of available building blocks, 4,6-Dichloropyrimidin-5-amine has emerged as a cornerstone for the construction of diverse purine (B94841) scaffolds, which are central to the development of targeted therapies for a range of diseases, including cancer and viral infections. This technical guide provides an in-depth overview of the synthetic routes, quantitative data, experimental protocols, and biological significance of purine derivatives originating from this versatile precursor.

Core Synthesis Strategy: From Pyrimidine (B1678525) to Purine

The primary synthetic route to purines from this compound hinges on a two-step process involving sequential nucleophilic aromatic substitution (SNAr) reactions followed by cyclization to form the fused imidazole (B134444) ring of the purine core. The presence of two reactive chlorine atoms at the 4 and 6 positions, activated by the electron-withdrawing pyrimidine ring and the adjacent amino group, allows for a controlled and stepwise introduction of various substituents.

A general synthetic pathway commences with the selective displacement of one chlorine atom by an amine, a reaction that can be modulated by controlling stoichiometry and reaction conditions. This is followed by the introduction of a second amine, leading to a 4,6-diaminopyrimidine (B116622) intermediate. The crucial purine ring closure is then typically achieved through condensation with a one-carbon source, such as triethyl orthoformate or formic acid, in a process reminiscent of the classic Traube purine synthesis.

Caption: General synthesis of purines from this compound.

Quantitative Analysis of Purine Synthesis

The versatility of this compound as a precursor is underscored by the high yields achievable in the synthesis of a diverse array of purine derivatives. The following table summarizes representative quantitative data from the literature, highlighting the efficiency of the synthetic routes.

| Entry | R1-NH2 | R2-NH2 | Cyclizing Agent | Product | Yield (%) | Reference |

| 1 | Propargylamine | - | Triethyl orthoformate | 9-Propargyl-6-chloropurine | - | [1] |

| 2 | Benzylamine | Various Amines | Triethyl orthoformate | 6,9-Disubstituted Purines | 67-85 | [2] |

| 3 | Cyclopentylamine | Various Amines | Triethyl orthoformate | 9-Cyclopentyl-6-substituted-purines | 70-90 | [3] |

| 4 | Indoline | - | - | 4-(Indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehyde | 60 | [4] |

| 5 | Adamantane-containing amines | - | - | 4-Adamantylamino-6-chloropyrimidine | 60-77 | [5] |

Note: Yields are for specific steps or overall reactions as reported in the cited literature. "-" indicates data not specified in the source.

Detailed Experimental Protocols

To facilitate the practical application of this synthetic strategy, detailed experimental protocols for key transformations are provided below.

Protocol 1: Synthesis of 4-Amino-6-chloro-N-substituted-pyrimidin-5-amine

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or acetonitrile, the desired primary amine (1.0-1.2 eq) and a base, typically triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), are added. The reaction mixture is stirred at room temperature or heated to reflux for a period of 2-24 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the monosubstituted product.

Protocol 2: Synthesis of 6,9-Disubstituted Purines

The 4-amino-6-chloro-N-substituted-pyrimidin-5-amine intermediate (1.0 eq) is dissolved in a suitable solvent, and the second amine (1.0-1.5 eq) is added, often in the presence of a palladium catalyst and a ligand for Buchwald-Hartwig amination, or under thermal conditions for SNAr. Following the formation of the 4,6-diaminopyrimidine, the crude intermediate is treated with a cyclizing agent, such as triethyl orthoformate, often in the presence of an acid catalyst like p-toluenesulfonic acid. The reaction is typically heated to high temperatures (100-150 °C). After completion, the reaction is cooled, and the product is isolated and purified by crystallization or column chromatography.

Biological Significance and Therapeutic Applications

Purine analogs derived from this compound have demonstrated significant potential as therapeutic agents, primarily due to their ability to act as inhibitors of key enzymes involved in cellular signaling pathways.

Anticancer Activity: Targeting Kinase Signaling

A substantial body of research has focused on the development of purine-based inhibitors of protein kinases, which are often dysregulated in cancer. Two prominent targets are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

EGFR Inhibition: The EGFR signaling pathway plays a critical role in cell proliferation, survival, and metastasis. Mutations or overexpression of EGFR are common in various cancers. Purine derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling.

Caption: EGFR signaling pathway and its inhibition by purine analogs.

CDK Inhibition: CDKs are essential for the regulation of the cell cycle. Their aberrant activity is a hallmark of cancer, leading to uncontrolled cell division. Purine-based compounds have been successfully developed as CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.

Caption: CDK-mediated cell cycle regulation and its inhibition.

Antiviral Activity

The structural similarity of purine analogs to endogenous nucleosides makes them excellent candidates for antiviral drug development. These compounds can be phosphorylated by viral or cellular kinases to their active triphosphate forms. These triphosphates can then compete with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by viral polymerases. This incorporation can lead to chain termination or introduce mutations, thereby inhibiting viral replication.

Drug Development Workflow

The development of novel purine-based therapeutics from this compound follows a structured workflow, from initial design to preclinical evaluation.

Caption: A typical drug development workflow using this compound.

Conclusion

This compound stands as a highly valuable and versatile precursor in the synthesis of purine-based compounds for drug discovery. Its favorable reactivity allows for the efficient construction of diverse molecular libraries, which have yielded potent inhibitors of key biological targets. The continued exploration of the synthetic potential of this building block promises to deliver the next generation of targeted therapeutics for a multitude of human diseases. Researchers and drug development professionals are encouraged to leverage the synthetic strategies and data presented in this guide to accelerate their discovery programs.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 3. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 4,6-Dichloropyrimidin-5-amine

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a multitude of biologically active molecules.[1][2] Its structural arrangement, featuring two reactive chlorine atoms at the C4 and C6 positions and an adjacent amino group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the nucleophilic substitution reactions of this pyrimidine (B1678525) derivative, focusing on its reactions with various nucleophiles. It includes detailed experimental protocols, tabulated quantitative data for key reactions, and diagrams illustrating reaction mechanisms and synthetic pathways, aimed at researchers, chemists, and professionals in the field of drug development.

Core Concepts: Reactivity and Mechanism

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the inductive effect of the two chlorine atoms, making the C4 and C6 positions highly electrophilic and thus prime targets for nucleophilic attack. The SNAr reaction is the predominant mechanism for the substitution of the chloro groups.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a chlorine atom (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Chloride Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion, yielding the substituted product.

The symmetrical nature of this compound means that the initial mono-substitution can occur at either the C4 or C6 position without preference. However, the introduction of the first substituent can electronically influence the reactivity of the remaining chlorine atom in subsequent reactions.

Reactions with Amine Nucleophiles (Amination)

The reaction of this compound with primary and secondary amines is a fundamental method for synthesizing 4,6-diaminopyrimidine (B116622) derivatives, which are precursors to potent biologically active compounds, including purine (B94841) analogs.[3][4]

Mono-amination

Mono-substitution is typically achieved under catalyst-free conditions, often by heating the pyrimidine with an amine in the presence of a base.[3] The choice of solvent and base is crucial for controlling the reaction. Sterically hindered amines have been shown to react effectively to yield mono-substituted products.[3]

Di-amination

The introduction of a second amino group can be more challenging and may require more forcing conditions or the use of palladium catalysis, especially when synthesizing unsymmetrical 4,6-diaminopyrimidines.[3] However, for symmetrical di-substitution, an excess of the amine and elevated temperatures are often sufficient.

Reactions with O- and S-Nucleophiles

Alkoxylation and Solvolysis

Reactions with alcohols or alkoxides lead to the formation of 4-alkoxy-6-chloro- or 4,6-dialkoxypyrimidine derivatives. In some cases, particularly when using an alcohol as a solvent in the presence of a strong base, competitive substitution between an intended amine nucleophile and the solvent (solvolysis) can occur.[5][6] This can lead to a mixture of products where one chloro group is substituted by an amine and the other by an alkoxide.[5]

Thiolation

The reaction with thiols or thiolates proceeds similarly to yield thioether derivatives. These sulfur-containing pyrimidines are also valuable in medicinal chemistry. For example, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) is a known intermediate in the synthesis of pharmaceuticals like Ticagrelor.[7][8]

Quantitative Data Summary

The following table summarizes quantitative data from various nucleophilic substitution reactions performed on 4,6-dichloropyrimidine (B16783) derivatives.

| Nucleophile | Substrate | Base/Catalyst | Solvent | Temp. (°C) | Time | Product | Yield (%) | Ref. |

| Adamantylalkylamine | 4,6-Dichloropyrimidine | K₂CO₃ (4 eq.) | DMF | 140 | - | Mono-aminated product | 76-77 | [3] |

| Sterically hindered adamantylamine | 4,6-Dichloropyrimidine | K₂CO₃ (4 eq.) | DMF | 140 | - | Mono-aminated product | 60-65 | [3] |

| Secondary adamantylamine | 4,6-Dichloropyrimidine | K₂CO₃ (4 eq.) | DMF | 140 | - | Mono-aminated product | 75 | [3] |

| Indoline | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) | NaOH (5 eq.) | EtOH | RT | 1 h | 2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde | - | [5] |

| Various Amines | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | TEA (1 eq.) | EtOH | Reflux | 3 h | Mono-aminated product | - | [5] |

| Propargylamine (B41283) | This compound | TEA (1 eq.) | - | Reflux | 24 h | N⁴-prop-2-yn-1-yl-pyrimidine-4,5,6-triamine | - | [4] |

Detailed Experimental Protocols

Protocol 1: Catalyst-Free Mono-amination with Adamantane-Containing Amines[3]

-

To a solution of 4,6-dichloropyrimidine (1.0 mmol) in dimethylformamide (DMF, 5 mL), add the desired adamantane-containing amine (1.0 mmol) and potassium carbonate (K₂CO₃, 4.0 mmol).

-

Heat the reaction mixture to 140 °C and stir until the starting material is consumed (monitor by TLC).

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired mono-aminated pyrimidine.

Protocol 2: Simultaneous Amination and Alkoxylation[5]

-

Prepare a mixture of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 mmol) and the amine nucleophile (e.g., indoline, 1.0 mmol) in ethanol (B145695) or methanol (B129727) (5.0 mL).

-

To this mixture, add solid sodium hydroxide (B78521) (NaOH, 0.2 g, 5.0 mmol).

-

Stir the reaction mixture vigorously at room temperature for 1 hour.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the solid product that precipitates is isolated by filtration.

-

Recrystallize the solid from ethanol to obtain the purified 4-amino-6-alkoxy-substituted product.

Protocol 3: Synthesis of a Purine Precursor[4]

-

In a round-bottom flask, combine this compound (1.0 eq), propargylamine (2.0 eq), and triethylamine (B128534) (1.0 eq).

-

Heat the mixture under reflux for 24 hours.

-

Monitor the reaction by TLC to confirm the formation of the di-substituted intermediate (N⁴,N⁶-di(prop-2-yn-1-yl)pyrimidine-4,5-diamine).

-

After cooling, the reaction mixture can be worked up and the intermediate diamine can be cyclized using reagents like triethyl orthoformate to form the purine ring.

Applications in Drug Development and Medicinal Chemistry

This compound is a cornerstone in the synthesis of purine and pyrimidine analogs, which are privileged structures in medicinal chemistry.[9] These scaffolds are integral to numerous therapeutic agents, targeting a wide range of diseases.

-

Anticancer Agents: Many kinase inhibitors feature a diaminopyrimidine core, which is readily synthesized from this starting material. These compounds often target enzymes like Epidermal Growth Factor Receptor (EGFR).[3]

-

Antiviral Compounds: Its role as a precursor for purine nucleoside analogs makes it valuable in the development of antiviral drugs.[2][10]

-

Other Therapeutic Areas: Derivatives have shown potential as anticonvulsant agents, anti-inflammatory agents by inhibiting nitric oxide production, and treatments for infectious diseases.[2][10][11]

The versatility and reactivity of this compound ensure its continued importance as a key building block in the discovery and development of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 8. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. 4,6-二氯-5-氨基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 4,6-Dichloropyrimidin-5-amine in Modern Medicinal Chemistry: A Technical Guide

Introduction

4,6-Dichloropyrimidin-5-amine (CAS: 5413-85-4) is a pivotal heterocyclic compound that has emerged as a highly valuable scaffold in the field of drug discovery and medicinal chemistry.[1][2] Its structure, featuring a pyrimidine (B1678525) core functionalized with two reactive chlorine atoms and an amino group, provides a versatile platform for the synthesis of diverse and complex drug candidates.[1] The pyrimidine ring itself is a well-established "privileged scaffold," frequently found in biologically active compounds and approved drugs, owing to its ability to mimic the purine (B94841) bases of DNA and RNA and participate in various biological interactions.[3][4] The strategic placement of the chloro and amino groups on the this compound backbone allows medicinal chemists to perform selective modifications, enabling the fine-tuning of a molecule's pharmacological profile to target a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][2][5]

Core Scaffold and Chemical Properties

-

Molecular Formula: C₄H₃Cl₂N₃[6]

-

Molecular Weight: 163.99 g/mol [6]

-

Appearance: White solid or yellow-brown powder/crystals.[2][7]

-

Melting Point: 145-148 °C[2]

The utility of this compound stems from the high reactivity of the chlorine atoms at the C4 and C6 positions. These positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the straightforward introduction of various functional groups.[2][3] This reactivity enables the construction of extensive libraries of derivatives for screening and lead optimization in drug development programs.

Logical Relationship Diagram: A Versatile Scaffold

The following diagram illustrates the versatility of the this compound core, showcasing how modifications at its reactive sites lead to various classes of therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 203250050 [thermofisher.com]

Probing the Sonogashira Coupling Reaction with 4,6-Dichloropyrimidin-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, which typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] This technical guide provides an in-depth exploration of the Sonogashira coupling mechanism with a specific focus on its application to 4,6-dichloropyrimidin-5-amine, a key building block in medicinal chemistry. Understanding the nuances of this reaction is critical for the development of novel synthetic routes to a variety of heterocyclic compounds with potential therapeutic applications. Pyrimidine derivatives, in particular, are of significant interest due to their diverse biological activities.[3]

The Core Mechanism: A Tale of Two Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4]

The Palladium Cycle

The palladium-catalyzed portion of the reaction is where the aryl halide is activated and coupled with the alkyne. The cycle can be broken down into three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate.[1][2][5] The reactivity of the halide is a crucial factor, with the general trend being I > Br > Cl.[1][2] Given the presence of two chlorine atoms in the target molecule, harsher reaction conditions may be required compared to iodo- or bromo-substituted pyrimidines.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.[4] This is often the rate-determining step of the overall reaction.[4]

-

Reductive Elimination: The newly formed palladium complex, now bearing both the pyrimidinyl and alkynyl groups, undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1][4]

The Copper Cycle

The role of the copper(I) co-catalyst is to activate the terminal alkyne.

-

π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne complex.[2]

-

Deprotonation: In the presence of a base, the terminal proton of the alkyne becomes more acidic, leading to the formation of a copper(I) acetylide.[1] This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle.

It is important to note that copper-free Sonogashira coupling protocols have also been developed, where the base is believed to play a more direct role in the deprotonation and activation of the alkyne.[2]

Visualizing the Mechanism

To better illustrate the intricate dance of molecules in the Sonogashira coupling, the following diagrams depict the palladium and copper catalytic cycles.

References

The Versatile Scaffold: 4,6-Dichloropyrimidin-5-amine as a Core Building Block for Potent Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. Their integral role in cellular signaling pathways, governing processes from proliferation and differentiation to apoptosis, makes them attractive targets for intervention when dysregulated. The pyrimidine (B1678525) scaffold has proven to be a privileged structure in the design of kinase inhibitors, owing to its ability to mimic the adenine (B156593) ring of ATP and form crucial hydrogen bond interactions within the kinase hinge region. Among the various pyrimidine-based starting materials, 4,6-dichloropyrimidin-5-amine stands out as a highly versatile and strategic building block for the synthesis of a diverse array of potent and selective kinase inhibitors.[1] Its unique trifunctional nature, featuring two reactive chlorine atoms at the C4 and C6 positions and an amino group at the C5 position, allows for sequential and regioselective functionalization, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. This guide provides a comprehensive overview of the utility of this compound in the development of inhibitors for key kinase targets, including Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinases (JAKs).

Synthetic Strategies: Building Diversity from a Common Core

The synthetic utility of this compound lies in the differential reactivity of its chloro-substituents, enabling a stepwise approach to the construction of complex kinase inhibitors. Typically, nucleophilic aromatic substitution (SNAr) reactions are employed to sequentially displace the chlorine atoms with various amine, alcohol, or thiol nucleophiles. The presence of the C5-amino group can influence the regioselectivity of these substitutions.

General Synthetic Workflow

The general strategy for elaborating the this compound core into di- or tri-substituted pyrimidine kinase inhibitors is depicted in the workflow below.

Caption: General synthetic workflow for kinase inhibitors.

Targeted Kinase Families

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation.[2] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[2] The this compound scaffold has been successfully employed to develop potent EGFR inhibitors.

Signaling Pathway

Caption: Simplified EGFR signaling pathway and inhibition.

Quantitative Data: EGFR Inhibitors

| Compound ID | R1 at C4 | R2 at C6 | IC50 (nM) vs. EGFR | Reference |

| 1 | 4-((3-fluorobenzamido)phenyl)amino | 2-(N-methylcarboxamido)thiophen-3-ylamino | 560 (A549 cell line) | [3] |

| 2 | 4-(3-fluorobenzamido)phenyl)amino | 2-(N-methylcarboxamido)thiophen-3-ylamino | 2460 (PC-3 cell line) | [3] |

| 3 | 4-(3-fluorobenzamido)phenyl)amino | 2-(N-methylcarboxamido)thiophen-3-ylamino | 2210 (HepG2 cell line) | [3] |

| 4 | (2-(isopropylsulfonyl)phenyl)amino | 2-((4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)amino)-5-chlorophenyl | 1.8 (EGFR L858R/T790M) | [4] |

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[5] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[5] Several potent BTK inhibitors have been developed based on the pyrimidine scaffold.

Signaling Pathway

Caption: Simplified BTK signaling pathway and inhibition.

Quantitative Data: BTK Inhibitors

| Compound ID | R1 at C4 | R2 at C6 | IC50 (nM) vs. BTK | Reference |

| Ibrutinib | (4-phenoxyphenyl)amino | 1-acryloylpiperidin-3-yl | 0.5 | [5] |

| Acalabrutinib | (4-(pyridin-2-yl)benzamido)phenyl | 1-(but-2-ynoyl)pyrrolidin-2-yl | 5.1 | [5] |

| Zanubrutinib | (4-phenoxyphenyl)amino | 1-acryloylpiperidin-4-yl | 0.5 | [5] |

| Compound 16 | 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | N/A (fused ring system) | 27 | [1] |

Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine signaling through the JAK-STAT pathway.[6] Aberrant JAK signaling is associated with myeloproliferative neoplasms, inflammatory diseases, and autoimmune disorders.[6] The this compound core has been utilized in the development of JAK inhibitors.

Signaling Pathway

Caption: Simplified JAK-STAT signaling pathway and inhibition.

Quantitative Data: JAK Inhibitors

| Compound ID | R1 at C4 | R2 at C6 | IC50 (nM) vs. JAK2 | Reference |

| Compound 17m | 4-aminopyrazole derivative | N/A | 98 (JAK2) | [6] |

| Compound 11 | 2-amino-4-phenylaminopyrimidine derivative (macrocyclic) | N/A | 54.7 | [7] |

Experimental Protocols

General Procedure for the Synthesis of a Disubstituted Pyrimidine Inhibitor Core

This protocol outlines a general two-step SNAr approach for the synthesis of a disubstituted pyrimidine from this compound.

Step 1: First Nucleophilic Aromatic Substitution

-

To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol (B130326) or THF, add the first amine nucleophile (1.1 eq) and a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) for a period of 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or brine and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the monosubstituted intermediate.

Step 2: Second Nucleophilic Aromatic Substitution

-

To a solution of the monosubstituted intermediate (1.0 eq) in a suitable solvent such as 1-pentanol (B3423595) or DMSO, add the second amine nucleophile (1.2-2.0 eq) and a base if necessary (e.g., TEA or DIPEA).

-

Heat the reaction mixture to a higher temperature (e.g., 120-140 °C) for 2-6 hours, monitoring the reaction by TLC or LC-MS.[8]

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product, or perform an aqueous workup as described in Step 1.

-

Collect the solid by filtration or extract with an organic solvent.

-

Purify the crude product by flash column chromatography or recrystallization to yield the final disubstituted pyrimidine core.

General In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the in vitro potency (IC50) of a synthesized compound against a target kinase using a luminescence-based ATP depletion assay.

-

Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in assay buffer. Prepare a solution of the target kinase and its specific substrate in assay buffer. Prepare a solution of ATP in assay buffer.

-

Kinase Reaction: In a 384-well white plate, add the kinase solution to each well. Add the serially diluted test compound or DMSO (for control wells) to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.

-

Initiation of Reaction: Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

-

Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

-

Data Acquisition: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Structure-Activity Relationships (SAR)

The development of potent and selective kinase inhibitors from the this compound scaffold is guided by understanding the structure-activity relationships.

Caption: Key SAR considerations for pyrimidine inhibitors.

-

Hinge Binding: The pyrimidine core itself is crucial for binding to the kinase hinge region, typically through hydrogen bonds with the backbone amide and carbonyl groups of conserved residues.

-

Gatekeeper Pocket: The substituent at one of the positions (C4 or C6) often occupies the hydrophobic pocket near the "gatekeeper" residue. The size, shape, and electronics of this group are critical for potency and selectivity.

-

Solvent-Exposed Region: The substituent at the other position (C6 or C4) usually extends towards the solvent-exposed region. This position is often modified to improve solubility, pharmacokinetic properties, and to introduce vectors for covalent binding (in the case of irreversible inhibitors).

-

C5-Position: The amino group at the C5 position can be further functionalized. Modifications at this position can influence the overall conformation of the inhibitor and provide additional interactions with the kinase, thereby affecting potency and selectivity.

Conclusion

This compound has proven to be an exceptionally valuable and versatile starting material in the design and synthesis of potent and selective kinase inhibitors. Its chemical tractability allows for the systematic exploration of structure-activity relationships and the optimization of drug-like properties. The successful development of numerous clinical candidates and approved drugs based on the diaminopyrimidine scaffold for a range of kinase targets underscores the significance of this core structure in medicinal chemistry. This guide provides a foundational understanding of the synthetic strategies, biological targets, and design principles associated with the use of this compound, aiming to facilitate further innovation in the discovery of next-generation kinase inhibitors.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Purine Analogs from 4,6-Dichloropyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine (B94841) analogs are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. They are structurally similar to the endogenous purines, adenine (B156593) and guanine, and can act as antimetabolites, kinase inhibitors, and modulators of various signaling pathways. This document provides detailed protocols for the multi-step synthesis of substituted purine analogs, commencing from the readily available starting material, 4,6-Dichloropyrimidin-5-amine. The synthetic strategy involves a sequential nucleophilic aromatic substitution to introduce diversity at the 6-position of the pyrimidine (B1678525) ring, followed by cyclization to construct the fused imidazole (B134444) ring of the purine scaffold. The described methods are robust and can be adapted to generate a library of purine analogs for biological screening. Furthermore, this guide outlines the potential modulation of the EGFR and PI3K/Akt signaling pathways by these compounds, which are critical targets in cancer therapy.

Synthetic Workflow

The overall synthetic strategy to access 6,9-disubstituted purine analogs from this compound is depicted in the workflow diagram below. The process begins with a selective nucleophilic aromatic substitution (SNAr) at the C6 position of the pyrimidine ring to generate a key intermediate, 6-chloro-N4-substituted-pyrimidine-4,5-diamine. This intermediate is then subjected to a cyclization reaction using a suitable one-carbon source, such as triethyl orthoformate or formamide (B127407), to construct the purine ring system. Subsequent modifications, such as N-alkylation or further substitutions, can be performed to achieve the desired target molecules.

Caption: Synthetic workflow for purine analogs.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-N4-phenyl-pyrimidine-4,5-diamine (Intermediate 1)

This protocol describes the synthesis of a key intermediate via nucleophilic aromatic substitution.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Ethanol (B145695) (EtOH)

-

Water (H₂O)

Procedure:

-

To a solution of hydrochloric acid (8 mL, 91.5 mmol) in a mixture of ethanol and water (8:1 v/v, 600 mL), add this compound (30 g, 183 mmol) and aniline (21.7 mL, 238 mmol).

-

Stir the resulting reaction mixture at 80°C overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to afford 6-Chloro-N4-phenyl-pyrimidine-4,5-diamine as a solid.

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |

| 6-Chloro-N4-phenyl-pyrimidine-4,5-diamine | C₁₀H₉ClN₄ | 220.66 | 89%[1] |

Protocol 2: Synthesis of 9-Substituted-6-chloropurine (Intermediate 2)

This protocol outlines the cyclization of the pyrimidine intermediate to form the purine core.

Materials:

-

6-Chloro-N4-phenyl-pyrimidine-4,5-diamine (Intermediate 1)

-

Triethyl orthoformate

-

Formamide

-

Hydrochloric acid (catalytic amount)

Procedure:

-

In a round-bottom flask, suspend 6-Chloro-N4-phenyl-pyrimidine-4,5-diamine (10 mmol) in a mixture of triethyl orthoformate (30 mL) and formamide (10 mL).

-

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

-

Heat the reaction mixture to reflux (approximately 120-130°C) for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the excess triethyl orthoformate and formamide under reduced pressure.

-

To the residue, add ice-cold water and stir for 30 minutes.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the 9-substituted-6-chloropurine.

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |

| 6-Chloro-9-phenyl-9H-purine (example) | C₁₁H₇ClN₄ | 230.66 | ~70-80% |

| (Yield is estimated based on typical Traube cyclization reactions.) |

Protocol 3: Synthesis of 6,9-Disubstituted Purine Analogs (Final Products)

This protocol describes the final diversification step to obtain the target purine analogs.

Materials:

-

9-Substituted-6-chloropurine (Intermediate 2)

-

Arylboronic acid (for Suzuki coupling) or an amine (for SNAr)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) for Suzuki coupling

-

Solvent (e.g., Dioxane/water for Suzuki, or DMF for SNAr)

Procedure (Example for SNAr with an amine):

-

Dissolve the 9-substituted-6-chloropurine (5 mmol) in a suitable solvent such as DMF (20 mL).

-

Add the desired amine (6 mmol) and a base such as triethylamine (B128534) (7 mmol).

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final 6,9-disubstituted purine analog.

Quantitative Data for Representative Final Products:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| N,9-Diphenyl-9H-purin-6-amine | C₁₇H₁₃N₅ | 287.32 | ~60-75% | >250 |

| 9-Phenyl-6-(piperidin-1-yl)-9H-purine | C₁₆H₁₇N₅ | 279.34 | ~65-80% | 135-137 |

| (Yields and melting points are representative examples and may vary depending on the specific substituents.) |

Signaling Pathway Modulation

Purine analogs synthesized from this compound have shown potential as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. Inhibition of these pathways can lead to decreased cell proliferation, survival, and metastasis.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical pathway that regulates cell growth and proliferation. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream signaling molecules. Purine analogs can act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, preventing its activation and subsequent downstream signaling.

Caption: Inhibition of the EGFR signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling cascade that promotes cell survival and inhibits apoptosis. Activation of receptor tyrosine kinases, such as EGFR, can lead to the activation of PI3K, which in turn activates Akt. Purine analogs can inhibit PI3K, thereby preventing the activation of Akt and promoting apoptosis.

Caption: Inhibition of the PI3K/Akt signaling pathway.

Conclusion

The synthetic protocols detailed in this document provide a versatile platform for the generation of a diverse range of purine analogs from this compound. The straightforward nature of the reactions and the ability to introduce various substituents allow for the systematic exploration of the structure-activity relationships of these compounds. The potential for these purine analogs to inhibit critical cancer-related signaling pathways, such as the EGFR and PI3K/Akt pathways, highlights their promise as scaffolds for the development of novel therapeutic agents. Researchers are encouraged to utilize these protocols as a foundation for their drug discovery and development efforts.

References

Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the selective mono- and di-substitution of 4,6-dichloropyrimidin-5-amine with various nucleophiles. The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry, and functionalization of this starting material opens avenues for the synthesis of novel compounds with potential therapeutic applications.

Introduction

This compound is a versatile building block for the synthesis of a wide range of substituted pyrimidine derivatives. The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functional groups. The reactivity of these positions is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens. The 5-amino group, being an electron-donating group, can modulate the reactivity and regioselectivity of the substitution reactions. Generally, the C4 and C6 positions in dichloropyrimidines are more reactive than the C2 position. In the case of this compound, the two reactive centers are equivalent, simplifying the initial mono-substitution. However, the introduction of the first nucleophile can influence the reactivity of the remaining chlorine atom, making the di-substitution require different reaction conditions.

These protocols outline methods for both catalyst-free and palladium-catalyzed amination, as well as procedures for alkoxylation, providing a toolbox for the synthesis of a variety of 4,6-disubstituted-pyrimidin-5-amine derivatives.

Data Presentation

The following table summarizes representative quantitative data for nucleophilic substitution reactions on analogous dichloropyrimidine systems. This data serves as a valuable guideline for expected yields and reaction times when applying the protocols to this compound.

| Starting Material | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 4,6-Dichloropyrimidine | Adamantyl-containing amines | Mono-aminated pyrimidine | K₂CO₃, DMF, 140 °C, 24 h | 60-99% | [1] |

| 4-Amino-6-chloropyrimidine derivative | Adamantyl-containing amines | Di-aminated pyrimidine | Pd₂(dba)₃, DavePhos, NaOtBu, Toluene/DMF, 100 °C | 40-60% | [1] |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | 2-Amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | NaOH, Methanol, Room Temp, 1 h | 60% | [2] |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | 2-Amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde | NaOH, Ethanol, Room Temp, 1 h | 60% | [2] |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | Mono-aminated pyrimidine | TEA, Ethanol, Reflux, 3 h | Not specified | [2][3] |

| 6-Aryl-2,4-dichloropyrimidine | Anilines | C4-aminated product | K₂CO₃, DMAc, Room Temp, 1 h | High regioselectivity | [4] |

| 6-Aryl-2,4-dichloropyrimidine | Secondary aliphatic amines | C4-aminated product | Pd(OAc)₂, dppb, LiHMDS, THF, -20 °C to 0 °C, 1 h | High regioselectivity | [4] |

Experimental Protocols

Protocol 1: Mono-amination of this compound (Catalyst-Free)

This protocol describes the catalyst-free nucleophilic aromatic substitution for the synthesis of N4-substituted-6-chloro-pyrimidine-4,5-diamine derivatives.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Potassium carbonate (K₂CO₃), finely powdered and anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Glass vial with a screw cap and magnetic stirrer

-

Standard work-up and purification reagents and equipment

Procedure:

-

To a glass vial equipped with a magnetic stirrer, add this compound (1.0 mmol), anhydrous potassium carbonate (4.0 mmol), and anhydrous DMF (2-4 mL).

-

Add the desired primary or secondary amine (1.0-1.2 mmol) to the reaction mixture.

-

Seal the vial tightly with the screw cap.

-

Heat the reaction mixture to 140 °C and stir vigorously for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired mono-aminated product.

Protocol 2: Di-amination of this compound (Palladium-Catalyzed)

This protocol is suitable for the introduction of a second amino group, which is often more challenging due to the deactivating effect of the first amino substituent.

Materials:

-

N4-substituted-6-chloro-pyrimidine-4,5-diamine (from Protocol 1)

-

Primary or secondary amine of choice

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene and N,N-Dimethylformamide (DMF), anhydrous

-

Schlenk flask and standard inert atmosphere techniques

-

Standard work-up and purification reagents and equipment

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the mono-aminated starting material (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and DavePhos (0.04 mmol).

-

Add a solution of the second amine (1.2 mmol) in anhydrous toluene/DMF.

-

Add sodium tert-butoxide (1.4 mmol) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography to yield the di-aminated pyrimidine.

Protocol 3: Mono-alkoxylation of this compound

This protocol describes the synthesis of 4-alkoxy-6-chloro-pyrimidin-5-amine derivatives.

Materials:

-

This compound

-

Alcohol of choice (e.g., methanol, ethanol)

-

Sodium hydroxide (B78521) (NaOH)

-

Round-bottom flask with a magnetic stirrer

-

Standard work-up and purification reagents and equipment

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in the desired alcohol (5.0 mL).

-

Add sodium hydroxide (1.1 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 1-3 hours.[2]

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

-

Remove the alcohol under reduced pressure.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by recrystallization or column chromatography.

Mandatory Visualization

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using 4,6-Dichloropyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the microwave-assisted synthesis of various pyrimidine (B1678525) derivatives starting from 4,6-Dichloropyrimidin-5-amine. This versatile building block is crucial in medicinal chemistry for the development of novel therapeutic agents, particularly kinase inhibitors.[1] Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products.

Core Concepts and Applications

This compound serves as a key scaffold in the synthesis of a wide array of biologically active molecules. The two reactive chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various substituents. This feature is widely exploited in the synthesis of kinase inhibitors, where different side chains can be introduced to optimize potency, selectivity, and pharmacokinetic properties. The 5-amino group provides an additional point for derivatization or can be a critical pharmacophoric feature.

The pyrimidine core is a privileged structure in medicinal chemistry, forming the foundation of numerous approved drugs. Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.

Experimental Protocols and Data

Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the selective monosubstitution of an amine at the C4 or C6 position of this compound. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

General Protocol:

-

To a 10 mL microwave reaction vial, add this compound (1.0 mmol), the desired amine (1.2 mmol), and a suitable solvent (e.g., isopropanol, ethanol, or DMF, 5 mL).

-

Add a base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5 mmol).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature for a set time (see Table 1 for examples).

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired product.

| Entry | Amine | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1 | N-Boc-piperazine | Isopropanol | 120 | 15 | 85 | [2] |

| 2 | Morpholine | Ethanol | 100 | 20 | 92 | N/A |

| 3 | Aniline | DMF | 140 | 10 | 78 | N/A |

| 4 | Benzylamine | Isopropanol | 120 | 15 | 88 | N/A |

Table 1: Examples of Microwave-Assisted SNAr Reactions. (Yields are hypothetical and for illustrative purposes, based on typical outcomes for similar reactions.)

Microwave-Assisted Suzuki Cross-Coupling

This protocol outlines the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at one of the chloro-positions.

General Protocol:

-

In a microwave reaction vial, combine this compound (1.0 mmol), the desired boronic acid (1.5 mmol), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol), and a base like K2CO3 or Cs2CO3 (2.0 mmol).

-

Add a solvent mixture, typically 1,4-dioxane (B91453) and water (4:1, 5 mL).

-

Seal the vial and irradiate in the microwave reactor at the specified conditions (see Table 2).

-

Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.

-

The residue is purified by flash chromatography.

| Entry | Boronic Acid | Catalyst | Base | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 130 | 20 | 82 | N/A |

| 2 | 3-Thiopheneboronic acid | Pd(dppf)Cl2 | Cs2CO3 | 140 | 15 | 75 | [2] |

| 3 | Pyridine-3-boronic acid | Pd(PPh3)4 | K2CO3 | 130 | 25 | 68 | N/A |

Table 2: Examples of Microwave-Assisted Suzuki Cross-Coupling Reactions. (Yields are hypothetical and for illustrative purposes.)

Visualizing the Workflow and Biological Context

The following diagrams illustrate the general synthetic workflow and a representative signaling pathway where the synthesized compounds might act as inhibitors.

References

Synthesis of Ticagrelor Analogues: Application Notes and Protocols Utilizing 4,6-Dichloropyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ticagrelor (B1683153) analogues, utilizing the key intermediate 4,6-Dichloropyrimidin-5-amine. The following sections outline the synthetic pathways, experimental procedures, and characterization data to guide researchers in the development of novel antiplatelet agents.

Introduction

Ticagrelor is a potent and reversible P2Y12 receptor antagonist used for the prevention of thrombotic events. The synthesis of its analogues is a crucial area of research for the discovery of new chemical entities with improved pharmacological profiles. A common and efficient synthetic strategy involves the use of a substituted pyrimidine (B1678525) core, with this compound and its derivatives serving as versatile starting materials. This document details the synthetic steps from this key intermediate to various ticagrelor analogues.

Synthetic Pathway Overview

The general synthetic scheme for producing ticagrelor analogues from this compound involves a multi-step process. This typically includes nucleophilic substitution reactions to introduce the desired side chains, followed by the formation of the triazolo[4,5-d]pyrimidine core.

Caption: General synthetic pathway for ticagrelor analogues.

Experimental Protocols

The following protocols are based on established synthetic routes for ticagrelor and its analogues.

Protocol 1: Synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine

This protocol describes the synthesis of a key precursor, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, which is a common starting material for many ticagrelor analogues.[1]

Workflow:

Caption: Workflow for the synthesis of the key pyrimidine intermediate.

Procedure:

-

Chlorination: To a solution of 5-nitro-2-(propylthio)pyrimidine-4,6-diol, add phosphorus oxychloride (POCl3) and 2,6-lutidine. Heat the reaction mixture to 80°C for 2 hours.[2]

-

Reduction: After cooling, the crude dichloro-nitro intermediate is subjected to reduction. Add iron powder, acetic acid, and methanol to the reaction mixture. Stir at room temperature for 2 hours.[2]

-

Work-up and Purification: Upon completion of the reaction, the product, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, is isolated and purified using standard techniques such as column chromatography.

Protocol 2: Synthesis of a Ticagrelor Analogue Intermediate

This protocol outlines the reaction of this compound with a chiral amine, a critical step in introducing the cyclopentyl side chain.[2]

Procedure:

-

A mixture of this compound (1.0 g, 6.1 mmol), (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydrocyclopenta[d][2][3]dioxol-4-ol (1.34 g, 7.8 mmol), and triethylamine (B128534) (0.85 mL, 6.1 mmol) in acetonitrile (B52724) (10 mL) is placed in a sealed vessel.[2]

-

The vessel is heated overnight at 110°C.[2]

-

After cooling, the solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel using 100% ethyl acetate (B1210297) as the eluent to yield the desired intermediate.[2]

Protocol 3: Formation of the Triazolo[4,5-d]pyrimidine Core

This protocol describes the diazotization and subsequent ring closure to form the core structure of ticagrelor analogues.[2]

Procedure:

-

The amino-pyrimidine intermediate from the previous step is dissolved in a mixture of acetic acid.

-

The solution is cooled to 0°C.

-

A solution of sodium nitrite (B80452) (NaNO2) in water is added dropwise while maintaining the temperature at 0°C.

-

The reaction is allowed to warm to room temperature and stirred for 2 hours.[2]

-

The resulting triazolo[4,5-d]pyrimidine product is then isolated through appropriate work-up procedures.

Quantitative Data

The following tables summarize the yields and characterization data for key intermediates and final products in the synthesis of ticagrelor and its analogues.

Table 1: Reaction Yields

| Step | Product | Yield (%) | Reference |

| Synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | 76 | [4] |

| Condensation with chiral amine | 2-[{(3aR,4S,6R,6aS)-6-{[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl] amino}-2,2-dimethyltetrahydro-3aH-cyclopenta[d][2][3]dioxol-4-yl)}oxy]-1-ethanol | - | [4] |

| Diazotization and Ring Closure | 2-((3aS, 4R, 6S, 6aR)-4-(7-chloro-5-(propylthio)-3H-[1][2][3]triazolo[4,5-d]pyrimidin-3-yl)-tetrahydro-2,2-dimethyl-3aH-cyclopenta[d][2][3]dioxol-6-yloxy)ethanol | 90-95 | [5] |

| Final Deprotection to Ticagrelor | Ticagrelor | 85-90 | [3] |

Table 2: Spectral Characterization of Ticagrelor

| Technique | Data | Reference |

| ¹H NMR | δ 9.39 (d, 1H), δ 7.26-7.35(m, 2H), δ 4.99 (m, 1H), δ 4.62-4.67 (m, 1H), δ 4.54 (bs,1H), δ 3.98 (bs, 1H), δ 3.38-3.48 (m, 5H), δ 3.13 (m, 1H), δ 2.87 (q, 2H), δ 2.63 (m, 1H), δ 2.11 (bm,1H), δ 1.48-1.55 (m, 2H), δ 1.46 (s, 6H), δ 1.33-1.42 (m, 1H), δ 1.24 (m, 1H), δ 0.81 (t, 3H) | [3] |

| ¹³C NMR | 169.48, 153.91, 150.52, 149.03, 148.21, 139.18, 123.13, 122.13, 117.04, 114.96, 112.41, 83.72, 82.02, 70.68, 61.38, 60.04, 35.44, 33.98, 32.36, 26.83, 24.69, 23.94, 14.90, 13.02 | [3] |

| FT-IR (cm⁻¹) | 3294, 3119, 3050, 2934, 2873, 1616, 1590, 1520, 1430, 1455, 1327, 1275, 1211, 1058, 863, 771 | [3] |

| Mass (m/z) | 563.33 | [3] |

Safety Considerations

-

Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. Handle with extreme caution in a well-ventilated fume hood.

-

Organic solvents are flammable. Use appropriate safety measures to avoid ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The use of this compound and its derivatives provides a robust and adaptable platform for the synthesis of a diverse range of ticagrelor analogues. The protocols and data presented herein offer a comprehensive guide for researchers engaged in the discovery and development of novel antiplatelet therapeutics. Careful optimization of reaction conditions and purification techniques will be essential for achieving high yields and purity of the final compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Amination of 4,6-Dichloropyrimidin-5-amine

Introduction